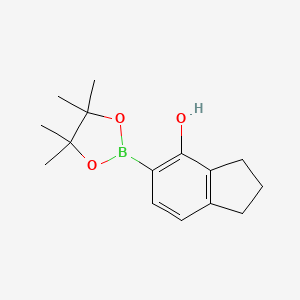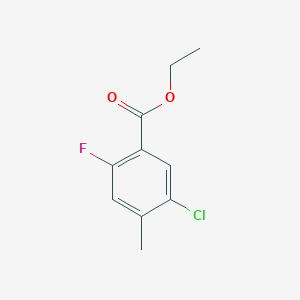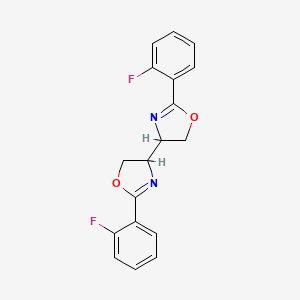
(4R,4'R)-2,2'-Bis(2-fluorophenyl)-4,4',5,5'-tetrahydro-4,4'-bioxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4’R)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a chiral compound characterized by the presence of two fluorophenyl groups and a bioxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the reaction of 2-fluorobenzaldehyde with an appropriate chiral amine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired bioxazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4R,4’R)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the replacement of the fluorine atoms with other functional groups.
科学研究应用
(4R,4’R)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (4R,4’R)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- (4R,4’R)-2,2’-Bis(2-chlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole
- (4R,4’R)-2,2’-Bis(2-bromophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole
- (4R,4’R)-2,2’-Bis(2-methylphenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole
Uniqueness
(4R,4’R)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C18H14F2N2O2 |
|---|---|
分子量 |
328.3 g/mol |
IUPAC 名称 |
2-(2-fluorophenyl)-4-[2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H14F2N2O2/c19-13-7-3-1-5-11(13)17-21-15(9-23-17)16-10-24-18(22-16)12-6-2-4-8-14(12)20/h1-8,15-16H,9-10H2 |
InChI 键 |
BGEBBOLRVOCQDU-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC=C2F)C3COC(=N3)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


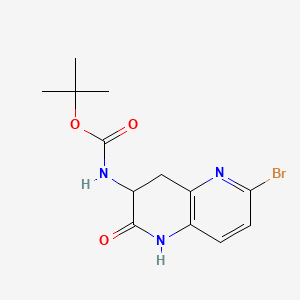

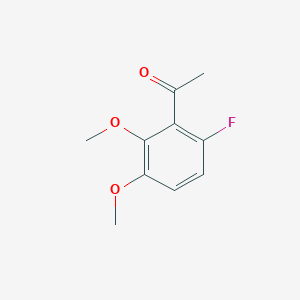

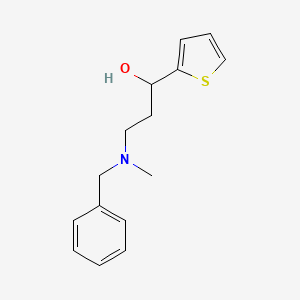
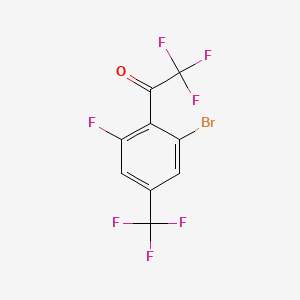
![4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B14772329.png)
![2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B14772335.png)
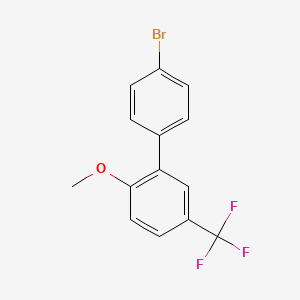
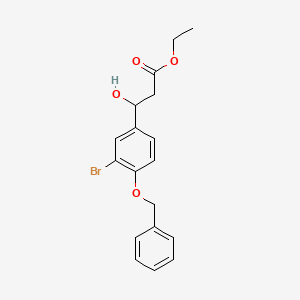
![3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B14772357.png)
